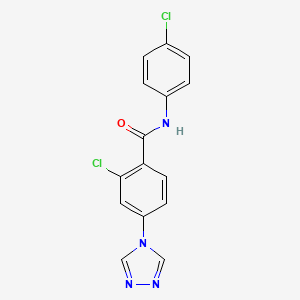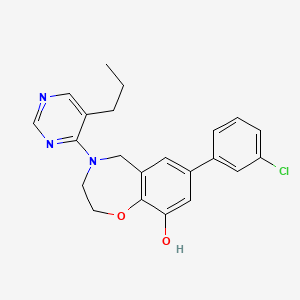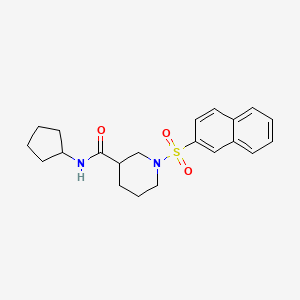![molecular formula C22H21N7O B5299168 N-(4-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5299168.png)
N-(4-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea, also known as EPPU, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N-(4-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. N-(4-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea has been shown to inhibit the activity of several enzymes, including protein kinase C and cyclooxygenase-2, which are involved in cell signaling and inflammation. N-(4-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and inflammation, induction of apoptosis, and neuroprotective effects. N-(4-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea has also been found to have antioxidant properties and can scavenge free radicals, which are known to contribute to various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea in lab experiments is its high potency and selectivity for its target enzymes and signaling pathways. N-(4-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea has also been found to have low toxicity and can be administered orally or intravenously. However, one limitation of using N-(4-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for N-(4-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea research, including the development of more efficient synthesis methods, the identification of its molecular target(s), and the optimization of its pharmacokinetic properties. N-(4-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea can also be further studied for its potential use in combination with other therapeutic agents for the treatment of various diseases. Additionally, N-(4-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea can be studied for its potential use as a diagnostic tool for the detection of cancer and other diseases.
Méthodes De Synthèse
N-(4-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea can be synthesized through a multistep process that involves the reaction of 4-ethylphenyl isocyanate with 4-amino-3-(6-pyrazolyl)pyridazine, followed by the reaction of the resulting intermediate with 4-aminobenzonitrile. The final product is obtained after purification and characterization using various techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(4-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea has also been found to have anti-inflammatory properties and can reduce inflammation in animal models of arthritis and colitis. Furthermore, N-(4-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea has been studied for its potential neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O/c1-2-16-4-6-18(7-5-16)25-22(30)26-19-10-8-17(9-11-19)24-20-12-13-21(28-27-20)29-15-3-14-23-29/h3-15H,2H2,1H3,(H,24,27)(H2,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDCUKRNSUKSOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5299091.png)
![2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl acetate](/img/structure/B5299101.png)
![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-isopropylpyrimidin-4(3H)-one](/img/structure/B5299106.png)
![1-{2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-1H-indole-3-carboxamide](/img/structure/B5299111.png)
![3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5299117.png)



![N-cyclohexyl-2-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5299135.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B5299142.png)

![(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl){2-[(4-methyl-2-pyridinyl)amino]ethyl}amine](/img/structure/B5299157.png)
![4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]piperidine](/img/structure/B5299159.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-piperidinol](/img/structure/B5299173.png)